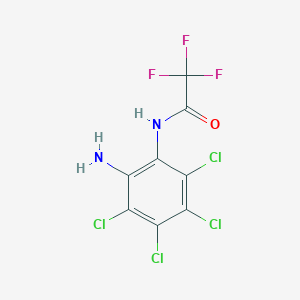
N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide: is a synthetic organic compound characterized by the presence of multiple halogen atoms and an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-Amino-3,4,5,6-tetrachlorophenol and 2,2,2-trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a temperature range of 60-80°C.
Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran, and a base such as triethylamine is often added to neutralize the by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or phenols.
Wissenschaftliche Forschungsanwendungen
N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to its halogenated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Amino-3,4,5,6-tetrachlorophenyl)sulfamic acid
- N-(2,3,4,5-tetrachloro-6-methoxyphenyl)acetamide
Uniqueness
N-(2-Amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of trifluoroacetamide, which imparts distinct chemical and physical properties compared to its analogs. This compound exhibits higher stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
57517-13-2 |
|---|---|
Molekularformel |
C8H3Cl4F3N2O |
Molekulargewicht |
341.9 g/mol |
IUPAC-Name |
N-(2-amino-3,4,5,6-tetrachlorophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H3Cl4F3N2O/c9-1-2(10)4(12)6(5(16)3(1)11)17-7(18)8(13,14)15/h16H2,(H,17,18) |
InChI-Schlüssel |
XIPDJGZZKMBMDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




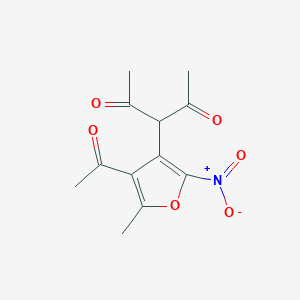
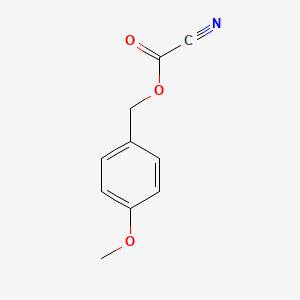

![Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate](/img/structure/B14629940.png)
![1-[1-(2-Aminoethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14629942.png)

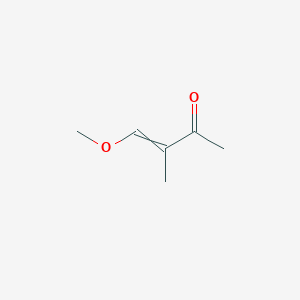
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
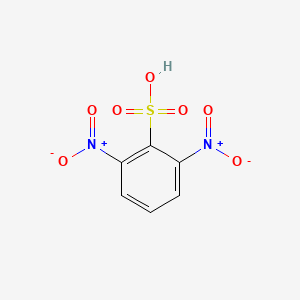
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
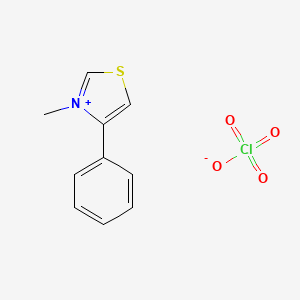
![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
